molecular formula C7H11N3O2 B13075791 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one

Cat. No.: B13075791
M. Wt: 169.18 g/mol
InChI Key: BKVGVIBEQXQVJQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is a chemical compound with the following structure:

Structure: C9H13NO2\text{Structure: } \text{C}_9\text{H}_{13}\text{NO}_2 Structure: C9​H13​NO2​

It is also known by other names such as 2-methoxy-5-[(methylamino)methyl]phenol and benzoic acid, 2-(methylamino)-, methyl ester . The compound exhibits interesting properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: The synthetic routes for 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one involve the condensation of appropriate starting materials. One common method is the reaction between 2-methoxyphenol and methylamine . The reaction proceeds under specific conditions to yield the desired compound.

Industrial Production:: While industrial-scale production methods may vary, laboratories typically employ chemical synthesis techniques to produce this compound. Optimization of reaction conditions, purification, and yield are critical factors in large-scale production.

Chemical Reactions Analysis

5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one can undergo several types of reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be introduced or replaced. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

Chemistry::

  • Used as a building block in organic synthesis.
  • Investigated for its reactivity and potential applications in drug discovery.
Biology and Medicine::
  • Studied for its biological effects and potential therapeutic applications.
  • May interact with cellular targets or pathways.
Industry::
  • Used in the production of specialty chemicals.

Mechanism of Action

The exact mechanism by which 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or signaling pathways.

Comparison with Similar Compounds

While 5-Methoxy-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one is unique in its structure, it shares similarities with other compounds. Some related compounds include:

    2-methoxy-5-[(methylamino)methyl]phenol: (CAS Number: 54542-57-3)

    2-methoxy-3-methylpyrazine: (CAS Number: 2847-30-5)

    5-methoxy-2-methylindole-3-acetic acid: (CAS Number: 54542-57-3)

Remember, scientific research continues to uncover new insights into the compound’s behavior and applications

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

5-methoxy-2-(methylaminomethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O2/c1-8-4-6-9-3-5(12-2)7(11)10-6/h3,8H,4H2,1-2H3,(H,9,10,11)

InChI Key

BKVGVIBEQXQVJQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C(=O)N1)OC

Origin of Product

United States

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